N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide - 852367-56-7

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide

Catalog Number: EVT-2865465
CAS Number: 852367-56-7
Molecular Formula: C23H18N2O2
Molecular Weight: 354.409
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851) involves a multi-step reaction starting from the unsubstituted indole, proceeding through the formation of 1-(4-chlorobenzyl)-indole and indol-3-yl-2-oxo-acetyl chloride, and finally leading to the target compound [].
  • For example, the structure of D-24851 was confirmed using NMR experiments, including a 1,1-ADEQUATE experiment, and X-ray crystallography [].
  • For instance, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SA) was shown to inhibit melanoma cell growth by inducing apoptosis and autophagy potentially through PI3K/Akt and MAPK signaling pathways [].
  • Similarly, the benzamide derivative N-[1-(7-tert-Butyl-1H-indol-3-ylmethyl)-2-(4-cyclopropanecarbonyl-3-methyl-piperazin-1-yl)-2-oxo-ethyl]-4-nitro-benzamide (SP-10) reduced HIV-1 infectivity by modifying actin dynamics, ultimately interfering with viral binding and cell entry [].

2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851)

  • Compound Description: D-24851 is a potent tubulin inhibitor currently in preclinical development. []
  • Relevance: This compound shares a core structure with N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide, featuring an indole ring substituted at the 3-position with a 2-oxo-acetamide moiety. The key difference lies in the substitution on the acetamide nitrogen, with D-24851 having a pyridin-4-yl group compared to the N-benzyl-N-phenyl substitution in the target compound. []

(2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824)

  • Compound Description: NVP-LAQ824 is a potent histone deacetylase (HDAC) inhibitor that displayed significant dose-related activity in HCT116 colon and A549 lung tumor models. This compound entered human clinical trials in 2002. []
  • Compound Description: PAI-039 is an orally active plasminogen activator inhibitor-1 (PAI-1) inhibitor. In a canine model of coronary artery thrombosis, PAI-039 prolonged time to coronary occlusion, reduced thrombus weight, and increased the incidence of spontaneous reperfusion. []

(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SA)

  • Compound Description: SA, isolated from Selaginella pulvinata leaves, demonstrates potent anti-melanoma activity. It inhibits melanoma cell proliferation and induces apoptosis and autophagy, potentially via PI3K/Akt and MAPK signaling pathways. In vivo, SA treatment significantly slowed melanoma tumor growth. []
  • Relevance: SA shares the core indole-2-one (oxindole) moiety with N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide. While the target compound features a 2-oxo-acetamide substituent directly attached to the indole ring, SA possesses an ethyl spacer between the oxindole and the acetamide group. This structural difference emphasizes the versatility of the indole scaffold and its derivatives in medicinal chemistry. []
  • Compound Description: These derivatives are novel human respiratory syncytial virus (RSV) inhibitors. 4-49C inhibits RSV membrane fusion, while 1-HB-63 acts at the RSV genome replication/transcription stage. []
  • Relevance: Both 4-49C and 1-HB-63 share the basic 2-(1H-indol-3-yl)acetamide framework with N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide. The key difference lies in the presence of a thio/sulfinyl linker between the indole and acetamide moieties in these derivatives, highlighting the impact of this modification on antiviral activity and potentially influencing target specificity within the virus life cycle. []

N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

  • Compound Description: This series of compounds were designed as tubulin polymerization inhibitors based on the inhibitory effect of CA-4 analogues and indoles. Several compounds showed potent antiproliferative activity against various cancer cell lines. For example, compound 7d exhibited significant activity against HeLa (IC50 = 0.52 μM), MCF-7 (IC50 = 0.34 μM), and HT-29 (IC50 = 0.86 μM) cells. []
  • Relevance: This series shares the core indole-3-acetamide structure with N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide. Key variations include the presence of a 1-methyl group on the indole nitrogen, different substituents on the acetamide nitrogen, and the incorporation of a pyrazole or triazole ring. These modifications highlight the potential for diversification and optimization of the core structure for enhanced antiproliferative activity and tubulin polymerization inhibition. []
  • Compound Description: SSR126768A is a potent, selective, and orally active oxytocin (OT) receptor antagonist. It exhibited nanomolar affinity for rat and human OT receptors and effectively antagonized OT-induced uterine contractions. []
  • Relevance: Despite belonging to the broader class of indole derivatives like N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide, SSR126768A possesses significant structural differences. It features a more complex substituted oxindole core with a benzamide moiety, indicating a distinct structure-activity relationship profile. []

Properties

CAS Number

852367-56-7

Product Name

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide

IUPAC Name

N-benzyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide

Molecular Formula

C23H18N2O2

Molecular Weight

354.409

InChI

InChI=1S/C23H18N2O2/c26-22(20-15-24-21-14-8-7-13-19(20)21)23(27)25(18-11-5-2-6-12-18)16-17-9-3-1-4-10-17/h1-15,24H,16H2

InChI Key

QWHQJKDCHHYHOG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.